molecular formula C9H16N2O B1296540 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one CAS No. 14789-54-9

3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Cat. No. B1296540
CAS RN: 14789-54-9
M. Wt: 168.24 g/mol
InChI Key: CWRKZBVVWVRVMS-UHFFFAOYSA-N
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Description

3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a chemical compound with the formula C9H18N2. It has a molecular weight of 154.2526 . The IUPAC Standard InChI is InChI=1S/C9H18N2/c1-10-4-8-3-9(5-10)7-11(2)6-8/h8-9H,3-7H2,1-2H3 .


Molecular Structure Analysis

The molecular structure of 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one has been studied using X-ray diffraction and NMR spectroscopy . The geometry of the complexes of bispydines with cupric halides was shown to depend on the substituent at the nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one have been analyzed using semiempirical quantum-chemical PM3 calculations . These calculations were performed to analyze the thermodynamic stability of the isomers as well as the mechanism of the trans – cis - or cis – trans -conversion .

Scientific Research Applications

Structural and Conformational Studies

3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one and its derivatives have been extensively studied for their structural and conformational properties. Research by Gálvez et al. (1985) involved a detailed analysis of these compounds using spectroscopy and X-ray diffraction, revealing that they typically adopt a flattened chair-chair conformation in solution. Similar studies by Fernández et al. (1992, 1995) and Palafox et al. (1991) have further elaborated on the conformational aspects of these compounds, providing insights into their chemical behavior and potential applications in various fields, such as materials science and molecular engineering (Gálvez et al., 1985), (Fernández et al., 1992), (Palafox et al., 1991).

Applications in Stimulus-sensitive Delivery Systems

Recent advancements have explored the use of 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one derivatives in designing molecular switches for stimulus-sensitive delivery systems. Veremeeva et al. (2021) demonstrated that certain derivatives incorporated into liposomal membranes can significantly increase permeability in response to external factors like pH changes. This property makes them promising candidates for targeted drug delivery and controlled release systems (Veremeeva et al., 2021).

Safety And Hazards

The safety and hazards associated with 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one are not explicitly mentioned in the search results. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Future Directions

The future directions for the study of 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one could involve further exploration of its synthesis, structural characterization, and potential applications. For instance, the development of new metallocyclic supramolecular ensembles based on 3,7-Diazabicyclo[3.3.1]nonane complexes could be a promising area of research .

properties

IUPAC Name

3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-10-3-7-5-11(2)6-8(4-10)9(7)12/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRKZBVVWVRVMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CN(CC(C1)C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40338152
Record name 3,7-Diazabicyclo[3.3.1]nonan-9-one, 3,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

CAS RN

14789-54-9
Record name 3,7-Diazabicyclo[3.3.1]nonan-9-one, 3,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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